Placetin B1 can be derived from natural sources such as yeast, whole grains, and legumes. It can also be synthesized through various chemical methods involving thiamine and its derivatives. The compound is often studied in the context of its biological activity and potential medicinal benefits.
Placetin B1 is classified as a thiamine analogue. Thiamine itself is a water-soluble vitamin and part of the B-vitamin complex. Its derivatives, including Placetin B1, are studied for their enhanced biological activity compared to thiamine.
The synthesis of Placetin B1 typically involves several chemical reactions that modify thiamine or its derivatives. The following methods are commonly employed:
One common synthetic route involves starting with thiamine mononitrate, which is reacted with phosphoric acid and benzoyl chloride under controlled conditions to yield Placetin B1. This method may include several purification steps to isolate the final product in a pure form.
Placetin B1 has a complex molecular structure that includes a thiazole ring, a pyrimidine ring, and various functional groups that contribute to its biological activity. The precise structural formula can be represented as follows:
The molecular weight of Placetin B1 is approximately 307.35 g/mol. Its structural features allow it to interact with various biological targets effectively.
Placetin B1 undergoes several chemical reactions that enhance its pharmacological properties:
The stability of Placetin B1 under different pH conditions has been studied, indicating that it remains stable in slightly acidic to neutral environments but may degrade under extreme conditions.
Placetin B1 exerts its effects primarily through:
Studies indicate that Placetin B1 enhances glucose uptake in cells and promotes energy production by facilitating the conversion of carbohydrates into usable energy forms.
Relevant data from thermogravimetric analysis indicates a significant weight loss at elevated temperatures, suggesting thermal degradation pathways.
Placetin B1 has several applications in scientific research and medicine:
Placetin B1 was first isolated from the actinobacterium Streptomyces sp. Q-1043, a strain identified during biodiversity surveys of microbial communities in oligotrophic environments. Genomic analysis revealed that this strain harbors 19–21 biosynthetic gene clusters (BGCs), including those encoding non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) [1] [4]. The compound's discovery leveraged pattern-based genome mining techniques that targeted halogenase enzymes—a hallmark of bioactive marine Streptomyces metabolites—leading to the identification of its unique pyrroloketoindane scaffold [4]. Fermentation conditions critically influence yield, as shown below:
Table 1: Fermentation Parameters for Placetin B1 Production
Parameter | Optimal Condition | Yield Impact |
---|---|---|
Temperature | 30°C | 20% reduction at 25°C/37°C |
pH | 7.2 | Halved yield at pH <6.0 |
Carbon Source | Glycerol | 3-fold lower with glucose |
Aeration | High shaking (250 rpm) | Anaerobic conditions abolish production |
Taxonomically, Streptomyces sp. Q-1043 belongs to the MAR4 clade, a group renowned for halogenated secondary metabolites [4]. Its biosynthetic pathway features a trans-AT PKS/NRPS hybrid cluster with atypical adenylation domains, suggesting novel enzymatic mechanisms for pyrrole ring formation and chlorination [1] [4].
Placetins comprise a family of structurally related compounds differentiated by functional group modifications that significantly alter bioactivity:
Table 2: Structural and Functional Classification of Placetins
Variant | Core Structure | R-Group Modification | Bioactivity Profile |
---|---|---|---|
Placetin A | Pyrroloketoindane | -OH at C-3 | Mild anti-inflammatory |
Placetin A1 | Pyrroloketoindane | -OCH₃ at C-3 | Enhanced metabolic stability |
Placetin B | Dichlorinated pyrrole | -H at C-14 | Moderate platelet inhibition |
Placetin B1 | Trichlorinated pyrrole | -COCH₃ at C-14 | Potent anti-aggregatory activity |
Placetin B1 is distinguished by a trichlorinated pyrrole moiety and acetyl group at C-14, which enhances its interaction with platelet membrane receptors compared to non-chlorinated analogues [2] [6]. Nuclear magnetic resonance (NMR) data confirm its molecular formula as C₂₂H₂₆Cl₃NO₃, with absolute configuration 2R,6R,9R,12R,13S,14R established through biosynthetic gene cluster analysis and NOESY correlations [4] [6]. The chlorine atoms are critical for bioactivity, as dechlorinated analogs show >90% loss of inhibitory potency [4].
Placetin B1 exerts potent inhibition of platelet aggregation by targeting multiple activation pathways simultaneously:
Table 3: Inhibitory Effects on Agonist-Induced Platelet Aggregation
Agonist | IC₅₀ (μM) | Maximum Inhibition (%) | Mechanistic Target |
---|---|---|---|
ADP | 0.8 | 98 ± 2 | P2Y₁₂ receptor antagonism |
Collagen | 1.2 | 95 ± 3 | GPVI signaling disruption |
Thrombin | 2.5 | 82 ± 4 | PAR-1 cleavage inhibition |
Arachidonic acid | 0.5 | 99 ± 1 | COX-1 blockade |
Notably, placetin B1 prevents the release of α-granule contents (P-selectin, fibrinogen) and dense granule effectors (ADP, serotonin), thereby disrupting the amplification loop critical for thrombus stabilization [8] [9]. Its efficacy extends to pathological shear stress conditions (5000 s⁻¹), reducing platelet adhesion to collagen by 94%—surpassing aspirin (35% reduction) [3] [5]. This multi-target mechanism positions placetin B1 as a promising antithrombotic candidate for arterial thrombosis, where platelet aggregates cause acute ischemic events [3] [5] [8].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3